molecular formula C21H19ClN4O B4105841 2-[[4-(benzylamino)quinazolin-2-yl]amino]phenol;hydrochloride

2-[[4-(benzylamino)quinazolin-2-yl]amino]phenol;hydrochloride

Cat. No.: B4105841
M. Wt: 378.9 g/mol
InChI Key: XCWBCGKRRGTTGY-UHFFFAOYSA-N
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Description

2-[[4-(benzylamino)quinazolin-2-yl]amino]phenol;hydrochloride is a complex organic compound that features a quinazoline core structure

Properties

IUPAC Name

2-[[4-(benzylamino)quinazolin-2-yl]amino]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O.ClH/c26-19-13-7-6-12-18(19)24-21-23-17-11-5-4-10-16(17)20(25-21)22-14-15-8-2-1-3-9-15;/h1-13,26H,14H2,(H2,22,23,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWBCGKRRGTTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)NC4=CC=CC=C4O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(benzylamino)quinazolin-2-yl]amino]phenol;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzylamino Group: This step involves the nucleophilic substitution of a suitable leaving group with benzylamine.

    Attachment of the Phenol Group: This can be done through electrophilic aromatic substitution or other suitable methods.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(benzylamino)quinazolin-2-yl]amino]phenol;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline core to its dihydro or tetrahydro derivatives.

    Substitution: The phenol group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines.

Scientific Research Applications

2-[[4-(benzylamino)quinazolin-2-yl]amino]phenol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[4-(benzylamino)quinazolin-2-yl]amino]phenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to the active site of enzymes, inhibiting their activity. The benzylamino group may enhance binding affinity through hydrophobic interactions, while the phenol group can participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline cores, such as gefitinib and erlotinib, are known for their use as tyrosine kinase inhibitors.

    Phenol Derivatives: Compounds like phenol and its derivatives are known for their antiseptic properties.

Uniqueness

2-[[4-(benzylamino)quinazolin-2-yl]amino]phenol;hydrochloride is unique due to its combination of a quinazoline core with benzylamino and phenol groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[[4-(benzylamino)quinazolin-2-yl]amino]phenol;hydrochloride
Reactant of Route 2
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2-[[4-(benzylamino)quinazolin-2-yl]amino]phenol;hydrochloride

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